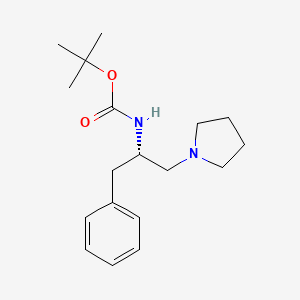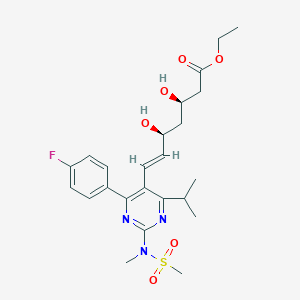
Rosuvastatine
Vue d'ensemble
Description
Rosuvastatine is a useful research compound. Its molecular formula is C24H32FN3O6S and its molecular weight is 509.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Prévention des maladies cardiovasculaires
La Rosuvastatine est principalement utilisée dans la prévention des maladies cardiovasculaires. Elle agit en inhibant l'enzyme réductase de la 3-hydroxy-3-méthylglutaryl-coenzyme A, qui joue un rôle central dans la production de cholestérol . En abaissant le taux de cholestérol des lipoprotéines de basse densité (LDL) et de triglycérides dans le sang, elle contribue à réduire le risque de crises cardiaques et d'accidents vasculaires cérébraux.
Analyse pharmacocinétique
Les propriétés pharmacocinétiques de la this compound ont été largement étudiées. Elle a une biodisponibilité orale absolue moyenne de 20 %, une clairance totale de 28,3 L/h et une demi-vie d'élimination terminale d'environ 20 heures . Ces propriétés sont cruciales pour déterminer la posologie appropriée et comprendre le comportement du médicament dans l'organisme.
Variabilité raciale dans la réponse aux médicaments
Des recherches ont montré une variation considérable de la pharmacocinétique de la this compound entre les races. Par exemple, la clairance totale du médicament chez les sujets caucasiens s'est avérée être 1,7 fois plus élevée que chez les sujets chinois en bonne santé . Cela met en évidence l'importance de la médecine personnalisée et la nécessité de tenir compte des facteurs génétiques lors de la prescription de médicaments.
Interactions médicamenteuses
Les interactions de la this compound avec d'autres médicaments ont fait l'objet d'études. Des interactions significatives ont été observées avec des médicaments comme le darunavir/ritonavir, l'érythromycine, le fluconazole, l'itraconazole et les antiacides . Comprendre ces interactions est essentiel pour éviter les effets indésirables et garantir l'utilisation sûre du médicament dans les thérapies combinées.
Effets neuroprotecteurs
Il existe des preuves émergentes que les statines, y compris la this compound, peuvent avoir des effets neuroprotecteurs. Des études ont suggéré que les statines pourraient réduire le niveau de douleur chez les patients atteints de maladies telles que les lésions de la moelle épinière . Cela ouvre de nouvelles voies potentielles pour l'application de la this compound en neurologie.
Recherche génétique
La this compound a été utilisée dans la recherche génétique pour comprendre l'impact de la variabilité génétique sur la réponse aux médicaments. Par exemple, les polymorphismes dans les gènes codant pour les transporteurs d'efflux ont été associés à la réponse génétique-dose de la this compound . Cette recherche peut conduire à des traitements plus efficaces et adaptés à la constitution génétique individuelle.
Mécanisme D'action
Rosuvastatin, also known as (3R,5S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate, is a widely used drug for managing elevated lipid levels and reducing the risk of cardiovascular disease .
Target of Action
Rosuvastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
Rosuvastatin acts as a competitive inhibitor of HMG-CoA Reductase . By inhibiting this enzyme, it reduces the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis . This results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .
Biochemical Pathways
The inhibition of HMG-CoA reductase by rosuvastatin disrupts the cholesterol synthesis pathway . This leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Pharmacokinetics
Rosuvastatin has a mean absolute oral availability of 20%, and it achieves maximum plasma concentration at a median of 5 hours under fasting conditions . It has an overall mean total clearance of 28.3 L/h and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation (48%), and there is a small accumulation with repeated dosing .
Result of Action
The action of rosuvastatin leads to a significant reduction in LDL levels, which is associated with a decreased risk of development of cardiovascular disease and all-cause mortality . It also promotes the growth of anti-inflammatory bacteria while reducing pro-inflammatory bacteria .
Action Environment
Environmental factors can influence the action of rosuvastatin. For instance, the drug’s pharmacokinetics can vary between races . It is also susceptible to photodegradation .
Analyse Biochimique
Biochemical Properties
Rosuvastatin plays a significant role in biochemical reactions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is responsible for converting 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, rosuvastatin effectively reduces the production of cholesterol in the liver. Additionally, rosuvastatin interacts with various proteins and biomolecules, including low-density lipoprotein receptors, which help in the clearance of low-density lipoprotein cholesterol from the bloodstream .
Cellular Effects
Rosuvastatin has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Rosuvastatin has been shown to upregulate the expression of low-density lipoprotein receptors on hepatocytes, leading to increased clearance of low-density lipoprotein cholesterol from the blood. Furthermore, rosuvastatin affects the expression of genes involved in lipid metabolism, inflammation, and oxidative stress, thereby exerting a protective effect on cardiovascular health .
Molecular Mechanism
The molecular mechanism of action of rosuvastatin involves its binding to the active site of 3-hydroxy-3-methylglutaryl coenzyme A reductase, thereby inhibiting its activity. This inhibition leads to a decrease in the synthesis of mevalonate, a key intermediate in the cholesterol biosynthesis pathway. As a result, the production of cholesterol is reduced, leading to lower levels of low-density lipoprotein cholesterol in the bloodstream. Additionally, rosuvastatin has been shown to modulate the activity of various transcription factors and enzymes involved in lipid metabolism, further contributing to its lipid-lowering effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rosuvastatin have been observed to change over time. Rosuvastatin is known to be stable under physiological conditions, with a half-life of approximately 20 hours. Over time, rosuvastatin undergoes minimal degradation and maintains its efficacy in reducing cholesterol levels. Long-term studies have shown that rosuvastatin continues to exert its lipid-lowering effects without significant loss of potency. Additionally, rosuvastatin has been observed to have long-term effects on cellular function, including the modulation of gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of rosuvastatin vary with different dosages in animal models. At lower doses, rosuvastatin effectively reduces cholesterol levels without causing significant adverse effects. At higher doses, rosuvastatin may cause toxic effects, including liver damage and muscle toxicity. Studies in animal models have shown that the threshold for these adverse effects varies depending on the species and the duration of treatment. It is important to carefully monitor the dosage of rosuvastatin to avoid potential toxic effects while maximizing its therapeutic benefits .
Metabolic Pathways
Rosuvastatin is involved in several metabolic pathways, including the cholesterol biosynthesis pathway. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase and low-density lipoprotein receptors, which play key roles in cholesterol metabolism. Rosuvastatin also affects the levels of various metabolites, including low-density lipoprotein cholesterol and high-density lipoprotein cholesterol. By modulating these metabolic pathways, rosuvastatin helps to maintain healthy cholesterol levels and reduce the risk of cardiovascular diseases .
Transport and Distribution
Rosuvastatin is transported and distributed within cells and tissues through various mechanisms. It is primarily taken up by hepatocytes in the liver, where it exerts its lipid-lowering effects. Rosuvastatin is transported into hepatocytes via organic anion-transporting polypeptides, which facilitate its uptake from the bloodstream. Once inside the cells, rosuvastatin is distributed to various subcellular compartments, including the endoplasmic reticulum and the Golgi apparatus, where it interacts with its target enzymes and proteins .
Subcellular Localization
The subcellular localization of rosuvastatin plays a crucial role in its activity and function. Rosuvastatin is primarily localized in the endoplasmic reticulum and the Golgi apparatus, where it interacts with 3-hydroxy-3-methylglutaryl coenzyme A reductase and other enzymes involved in cholesterol biosynthesis. Additionally, rosuvastatin may undergo post-translational modifications, such as phosphorylation and glycosylation, which can affect its localization and activity. These modifications help to direct rosuvastatin to specific compartments within the cell, ensuring its proper function and efficacy .
Propriétés
IUPAC Name |
ethyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18-19,29-30H,6,13-14H2,1-5H3/b12-11+/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHKEMUMXTZIIT-MCBHFWOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



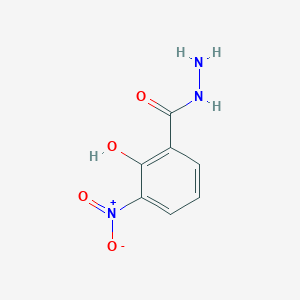
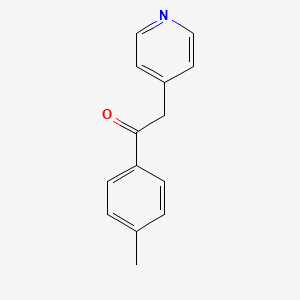




![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)
![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1312721.png)
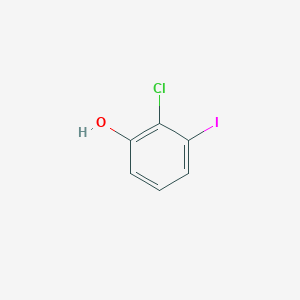
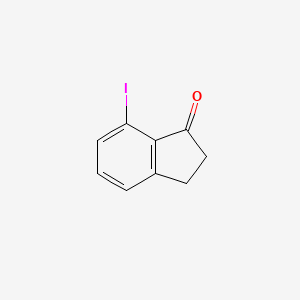
![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane](/img/structure/B1312730.png)
